2alpha-Hydroxyandrost-4-ene-3,17-dione
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Overview
Description
4-Androsten-2alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various hormones It is a derivative of androstane and is structurally related to other important steroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Androsten-2alpha-ol-3,17-dione typically involves the conversion of phytosterols through microbial transformation. Engineered strains of Mycobacterium are often used to convert phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce 4-Androsten-2alpha-ol-3,17-dione .
Industrial Production Methods: In industrial settings, the production of 4-Androsten-2alpha-ol-3,17-dione involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized to maximize yield and purity, often involving the knockout of specific genes to enhance the conversion efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Androsten-2alpha-ol-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-Androsten-2alpha-ol-3,17-dione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives, which are important intermediates in the synthesis of steroidal medicines .
Scientific Research Applications
4-Androsten-2alpha-ol-3,17-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in hormone biosynthesis and regulation.
Medicine: It has potential therapeutic applications in the treatment of hormonal imbalances and certain cancers.
Industry: The compound is used in the production of steroidal drugs and supplements
Mechanism of Action
The mechanism of action of 4-Androsten-2alpha-ol-3,17-dione involves its conversion into active hormones such as testosterone and estradiol. This conversion is mediated by enzymes like 3β-hydroxysteroid dehydrogenase and aromatase. The compound binds to androgen and estrogen receptors, influencing various physiological processes .
Comparison with Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estradiol.
1,4-Androstadiene-3,17-dione: Another intermediate in steroid biosynthesis.
9α-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with distinct biological activity
Uniqueness: 4-Androsten-2alpha-ol-3,17-dione is unique due to its specific structural configuration, which allows it to undergo distinct biochemical transformations. Its ability to serve as a precursor for multiple biologically active steroids makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
571-17-5 |
---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1 |
InChI Key |
TUUUEQXMRRIGLT-ZEHJPDPISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origin of Product |
United States |
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